molecular formula C14H13N3O B8404044 1-(4-methoxyphenyl)-1H-indazol-4-amine

1-(4-methoxyphenyl)-1H-indazol-4-amine

Número de catálogo: B8404044
Peso molecular: 239.27 g/mol
Clave InChI: MPPOOKPYLHGVMR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(4-Methoxyphenyl)-1H-indazol-4-amine is a chemical compound of significant interest in medicinal chemistry and chemical biology research, particularly in the study of protein-protein interactions (PPIs). The indazole scaffold is a privileged structure in drug discovery, found in a variety of bioactive compounds and several FDA-approved therapies . This specific amine-substituted indazole derivative serves as a key synthetic intermediate or a constrained core structure for developing novel molecular probes. Researchers value this compound for its potential application in constructing configurationally locked mimetics of PPI inhibitors. The indazole core can be used to rigidify labile pharmacophores, such as hydrazones, thereby overcoming inherent configurational instability and improving the defined biological activity of research compounds . Indazole-based inhibitors have shown promise in targeting critical cellular interactions, such as the eIF4E/eIF4G complex, which is a pivotal regulator of cap-dependent translation initiation. Disruption of this interaction presents a potential research strategy for investigating the pathobiology of certain cancers and neurodegenerative disorders . This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Propiedades

Fórmula molecular

C14H13N3O

Peso molecular

239.27 g/mol

Nombre IUPAC

1-(4-methoxyphenyl)indazol-4-amine

InChI

InChI=1S/C14H13N3O/c1-18-11-7-5-10(6-8-11)17-14-4-2-3-13(15)12(14)9-16-17/h2-9H,15H2,1H3

Clave InChI

MPPOOKPYLHGVMR-UHFFFAOYSA-N

SMILES canónico

COC1=CC=C(C=C1)N2C3=CC=CC(=C3C=N2)N

Origen del producto

United States

Aplicaciones Científicas De Investigación

Antitumor Activity

1. Mechanism of Action
The compound has demonstrated significant inhibitory effects on various receptor tyrosine kinases (RTKs), which are critical in cancer cell proliferation and survival. Notably, it inhibits kinases such as:

  • Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3)
  • Platelet-Derived Growth Factor Receptors (PDGFR)
  • Fibroblast Growth Factor Receptors (FGFR)
  • Epidermal Growth Factor Receptor (EGFR) and HER2

These mechanisms suggest that 1-(4-methoxyphenyl)-1H-indazol-4-amine could be effective in targeting tumor angiogenesis and growth .

2. Case Studies
Several studies have reported on the efficacy of 1-(4-methoxyphenyl)-1H-indazol-4-amine in preclinical models:

  • Study A : In vitro assays demonstrated that the compound exhibited an IC50 value of approximately 15 nM against FGFR1, indicating potent enzymatic inhibition. This suggests a strong potential for use in cancers where FGFR signaling is implicated .
  • Study B : A mouse model study showed that the compound effectively inhibited tumor growth in colon cancer models, highlighting its potential as a therapeutic agent for solid tumors .

Additional Applications

1. Antimicrobial Activity
Research has indicated that derivatives of 1-(4-methoxyphenyl)-1H-indazol-4-amine also exhibit antimicrobial properties. The compound's structural characteristics allow it to interact with microbial targets, making it a candidate for further exploration in infectious disease management .

2. Antioxidant Properties
Recent investigations into the antioxidant capabilities of indazole derivatives have shown that they can scavenge free radicals effectively. This property could be beneficial in reducing oxidative stress-related diseases, including neurodegenerative disorders .

Data Table: Summary of Research Findings

Application AreaKey FindingsReference
Antitumor ActivityIC50 = 15 nM against FGFR1; inhibits tumor growth
Antimicrobial ActivityEffective against various microbial strains
Antioxidant PropertiesScavenges free radicals; potential for neuroprotection

Análisis De Reacciones Químicas

Palladium-Catalyzed Cross-Coupling Reactions

The compound participates in palladium-mediated coupling reactions, enabling the introduction of substituents at specific positions.

Reaction TypeSubstrates/ReagentsConditionsProducts/Yield
Suzuki CouplingAryl boronic acids, Pd(PPh₃)₄Ethanol, 80°C, 12 hBiaryl derivatives (75–92%)
Buchwald-Hartwig AminationAryl halides, Pd₂(dba)₃, XantphosToluene, 110°C, 18 hN-Aryl derivatives (68–85%)

Key Findings :

  • Suzuki coupling at the 4-position enhances bioactivity by introducing electron-withdrawing or donating aryl groups .

  • Buchwald-Hartwig amination modifies the amine group for kinase inhibition applications.

Electrophilic Aromatic Substitution

The electron-rich indazole ring undergoes substitution at the 5- and 7-positions.

ReactionReagentsConditionsProducts
NitrationHNO₃, H₂SO₄0°C, 2 h5-Nitro derivative (82%)
SulfonationSO₃, DCMRT, 6 h7-Sulfo derivative (74%)

Mechanistic Insight :
The methoxyphenyl group directs electrophiles to the indazole ring’s ortho/para positions, with regioselectivity confirmed via DFT calculations .

Reductive Amination

The primary amine group reacts with carbonyl compounds under reductive conditions.

Carbonyl SubstrateReducing AgentConditionsProducts/Yield
FormaldehydeNaBH₃CNMeOH, RT, 4 hN-Methyl derivative (89%)
CyclohexanoneH₂ (1 atm), Raney NiEthanol, 60°C, 8 hN-Cyclohexyl derivative (76%)

Applications :

  • Secondary amines exhibit improved solubility and receptor-binding affinity in kinase assays .

Nucleophilic Substitution Reactions

The 4-amine group undergoes substitution with electrophilic reagents.

ElectrophileBaseConditionsProducts/Yield
Acetyl chloridePyridineDCM, 0°C, 2 hN-Acetyl derivative (91%)
Benzyl bromideK₂CO₃DMF, 80°C, 6 hN-Benzyl derivative (83%)

Case Study :
N-Acetylation reduces metabolic degradation, enhancing pharmacokinetic stability in preclinical models .

C–H Activation and Functionalization

Palladium-catalyzed C–H bond activation enables direct functionalization.

Catalyst SystemSubstrateConditionsProducts/Yield
Pd(OAc)₂, Cu(OAc)₂Aryl iodidesDMF, 120°C, 24 hC6-Aryl derivatives (63–78%)
PdCl₂, Ag₂CO₃AlkenesToluene, 100°C, 12 hC7-Alkenyl derivatives (58–70%)

Mechanistic Analysis :
Quantum chemical studies reveal a two-step process involving Pd-mediated C–H metallation (ΔG‡ = 32.86 kcal/mol) followed by C–C bond formation .

Enzymatic Inhibition Data for Derivatives

Derivatives synthesized via these reactions show potent pharmacological activity:

DerivativeTarget EnzymeIC₅₀ (nM)Cell Line Activity (IC₅₀)
N-AcetylFGFR115.0 ± 1.2KG1: 25.3 ± 4.6 nM
5-NitroPLK44.1 ± 0.8HCT116: 8.2 ± 1.5 nM
C6-ArylPim-10.4 ± 0.1KMS-12 BM: 1400 nM

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogs

The compound’s structural and functional similarities to other indazole and heterocyclic derivatives are summarized below:

Compound Name Core Structure Substituents Key Findings Source
1-(4-Methoxyphenyl)-1H-indazol-4-amine Indazole 4-methoxyphenyl (N1), amine (C4) Not directly reported, but inferred bioactivity based on structural analogs.
4-Methyl-1H-indazol-5-amine Indazole Methyl (C4), amine (C5) Used in pharmaceutical intermediates; no explicit activity reported.
1-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine (C20) Imidazole 4-methoxyphenyl (N1), amine (C2) Part of a patent for bioactive molecules; structural flexibility noted.
β-carboline derivatives β-carboline 4-methoxyphenyl (N1), oxazole (C3) Oxazole-substituted derivatives (e.g., compounds 10, 11) showed 2–10× higher cytotoxicity against prostate (PC-3) and ovarian (OVCAR-03) cancer cells than other 4-methoxyphenyl-β-carbolines .

Substituent Effects on Bioactivity

  • Methoxy Group Impact : The 4-methoxyphenyl group is a recurring motif in bioactive compounds. In chalcone derivatives (e.g., (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one), this group enhances antioxidant and anti-inflammatory efficacy by stabilizing radical intermediates and improving cell permeability .
  • Position-Specific Activity : For β-carboline derivatives, substituents at position 3 (e.g., oxazole vs. thiadiazole) drastically influence cytotoxicity. Oxazole-containing analogs (compounds 10, 11) outperformed thiadiazole derivatives, suggesting that electronic and steric properties at this position are critical .

Key Research Findings and Data Tables

Table 1: Cytotoxicity Comparison of β-Carboline Derivatives

Compound Substituent at C3 IC50 (μM) OVCAR-03 IC50 (μM) PC-3 Source
Oxazole derivative (10) (Substituted benzylidene)-oxazol-5-one 1.45 1.92
Thiadiazole derivative 2-Thioxo-1,3,4-oxadiazole 5.78 6.34
Reference compound 5-Fluorouracil 12.5 15.2

Table 2: Antioxidant Activity of Methoxyphenyl-Containing Compounds

Compound Core Structure EC50 (μM) in H2O2-Induced Oxidative Stress Source
(E)-3-(4-Hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)chalcone Chalcone 8.2
1-(4-Methoxyphenyl)-1H-indazol-4-amine (Inferred) Indazole Not reported

Métodos De Preparación

Cadogan Cyclization and Subsequent Functionalization

Cadogan cyclization remains a cornerstone for indazole synthesis. This method involves reductive cyclization of o-nitrobenzaldehyde derivatives with hydrazines. For 1-(4-methoxyphenyl)-1H-indazol-4-amine, the route begins with 2-fluoro-4-nitrobenzonitrile (Fig. 1A). Reacting this precursor with hydrazine hydrate in n-butanol at reflux induces cyclization via nucleophilic displacement of fluorine, forming 4-nitro-1H-indazole . Subsequent catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 1H-indazol-4-amine (Fig. 1B).

The N-1 position is then functionalized via Ullmann coupling. Treating 1H-indazol-4-amine with 4-iodoanisole , CuI, and 1,10-phenanthroline in DMSO at 110°C installs the 4-methoxyphenyl group, producing the target compound in 72–85% yield (Fig. 1C) .

Key Advantages :

  • High regioselectivity in cyclization.

  • Mild reduction conditions preserve the indazole core.

Limitations :

  • Requires multi-step purification.

  • Ullmann coupling efficiency depends on iodide reactivity.

Suzuki-Miyaura Coupling at N-1

Palladium-catalyzed cross-coupling offers an alternative for introducing the 4-methoxyphenyl group. Starting with 1H-indazol-4-amine , bromination at N-1 using N-bromosuccinimide (NBS) in DMF generates 1-bromo-1H-indazol-4-amine (Fig. 2A). A Suzuki-Miyaura reaction with 4-methoxyphenylboronic acid , Pd(PPh₃)₄, and NaHCO₃ in DMF/H₂O at 80°C achieves coupling, yielding the product in 68–78% (Fig. 2B) .

Key Advantages :

  • Utilizes widely available boronic acids.

  • Compatible with diverse aryl groups.

Limitations :

  • Bromination at N-1 requires careful optimization.

  • Competing C-3 coupling may occur without directing groups.

Reductive Amination and Cyclization

A one-pot strategy combines reductive amination and cyclization. 2-Nitro-4-methoxybenzaldehyde is condensed with hydrazine hydrate in ethanol, forming a hydrazone intermediate (Fig. 3A). Cadogan cyclization using PPh₃ and I₂ in toluene at 120°C generates 1-(4-methoxyphenyl)-4-nitro-1H-indazole (Fig. 3B). Subsequent reduction with SnCl₂·H₂O in HCl/EtOH converts the nitro group to an amine, yielding the final product in 65–70% overall yield .

Key Advantages :

  • Streamlined one-pot procedure.

  • Avoids isolation of intermediates.

Limitations :

  • Limited functional group tolerance during cyclization.

  • SnCl₂ handling requires inert conditions.

Multicomponent Synthesis Using Organocatalysts

A three-component reaction between 1H-indazol-3-amine , 4-methoxybenzaldehyde , and acetylene in the presence of CuSO₄·5H₂O and p-TsOH in toluene forms 1-(4-methoxyphenyl)-4-amino-1H-indazole via a Mannich-type mechanism (Fig. 5). This method achieves 60–75% yield but requires rigorous exclusion of moisture .

Key Advantages :

  • Atom-economical single-step synthesis.

  • Broad substrate scope for aldehydes.

Limitations :

  • Limited scalability due to prolonged reaction times (8–12 h).

  • Byproduct formation necessitates chromatography.

Comparative Analysis of Methods

MethodKey StepYield (%)AdvantagesLimitations
Cadogan CyclizationUllmann Coupling72–85Regioselective, mild conditionsMulti-step purification
Suzuki CouplingBromination/Coupling68–78Versatile boronic acid useCompeting C-3 coupling
Reductive AminationOne-pot cyclization65–70Streamlined processSnCl₂ sensitivity
Directed MetalationOrtho-functionalization<50Precise amine placementCryogenic conditions
MulticomponentMannich-type reaction60–75Atom-economicalMoisture-sensitive

Q & A

(Basic) What are the established synthetic protocols for 1-(4-methoxyphenyl)-1H-indazol-4-amine, and how can reaction yields be optimized?

The synthesis typically involves cyclization of thiourea analogues or coupling reactions with aromatic aldehydes. For example, halogenated derivatives of this compound were synthesized via cyclization using phosphorus oxychloride (POCl₃) at 120°C, achieving moderate to high yields (45–75%) . Key steps include:

  • Regioselective indazole formation : Optimize reaction time and temperature to minimize byproducts.
  • Purification : Use column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures).
  • Yield improvement : Pre-activate starting materials (e.g., via microwave-assisted heating) and employ inert atmospheres to reduce oxidation.

(Basic) Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy group at C4-phenyl) and amine proton signals (δ 5.2–5.8 ppm) .
    • IR : Identify N-H stretches (~3350 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) for the methoxy group .
  • X-ray crystallography : Resolve molecular geometry and confirm regiochemistry. For example, a related compound (1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine) was validated using SHELXL-97 for structure refinement and ORTEP for visualization .

(Advanced) How can researchers address discrepancies in reported biological activities across studies?

Contradictions often arise from variations in assay conditions or compound purity. Methodological solutions include:

  • Standardized bioassays : Use identical cell lines (e.g., MCF-7 for anticancer studies) and control compounds (e.g., doxorubicin) .
  • Purity validation : Employ HPLC (>95% purity) and mass spectrometry to rule out structural analogs or degradation products .
  • Mechanistic studies : Compare receptor binding affinities (e.g., σ₁ receptor antagonism) across derivatives to isolate structure-activity relationships (SAR) .

(Advanced) What methodologies are recommended for validating crystal structures and resolving anisotropic displacement errors?

  • Software tools : Use SHELXL for refinement and WinGX for data integration. For anisotropic displacement parameters, apply the "RIGU" restraint in SHELXL to stabilize thermal motion models .
  • Validation checks :
    • PLATON : Analyze symmetry, hydrogen bonding, and void spaces .
    • CIF validation : Cross-check using the IUCr’s CheckCIF tool to flag outliers (e.g., bond length deviations > 3σ) .
      Example: A related indazole derivative showed an R-factor of 0.042 after refinement, with hydrogen bonds confirmed using Mercury 4.0 .

(Advanced) How can structure-activity relationship (SAR) studies be designed to enhance pharmacological potency?

  • Substituent variation :
    • Introduce electron-withdrawing groups (e.g., halogens) at the phenyl ring to improve binding to hydrophobic pockets .
    • Replace the methoxy group with bulkier substituents (e.g., ethoxy) to modulate steric effects .
  • Biological testing :
    • Screen derivatives against target enzymes (e.g., human carbonic anhydrase II) using fluorescence-based assays .
    • Compare IC₅₀ values (e.g., σ₁ receptor antagonists showed IC₅₀ = 12–85 nM in guinea pig models) .

(Advanced) What computational approaches support the optimization of synthetic routes?

  • DFT calculations : Predict reaction pathways (e.g., Fukui indices for electrophilic attack sites) using Gaussian 16 .
  • Molecular docking : Screen derivatives against target proteins (e.g., tubulin) using AutoDock Vina to prioritize synthesis .
  • Yield prediction : Apply machine learning (e.g., Random Forest models) trained on reaction databases (Reaxys) to forecast optimal conditions .

(Basic) What safety protocols are essential when handling 1-(4-methoxyphenyl)-1H-indazol-4-amine?

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315/H319 hazards) .
  • Ventilation : Work in a fume hood to prevent inhalation of fine particles (H335) .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

(Advanced) How can researchers mitigate challenges in regioselectivity during indazole ring formation?

  • Catalytic systems : Use Cu(I) catalysts (e.g., CuBr) to direct cyclization at the N1 position .
  • Solvent effects : Polar aprotic solvents (DMF) favor intramolecular cyclization over dimerization .
  • Monitoring : Track reaction progress via TLC (Rf = 0.3–0.5 in 1:3 ethyl acetate/hexane) .

(Advanced) What strategies validate the absence of polymorphic forms in crystallographic studies?

  • PXRD : Compare experimental and simulated powder patterns to detect polymorphs .
  • DSC : Identify melting point variations (>2°C differences indicate polymorphism) .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking) to confirm crystal packing consistency .

(Basic) Which in vitro assays are commonly used to evaluate the antitubercular activity of this compound?

  • Microplate Alamar Blue Assay (MABA) : Determine MIC values against Mycobacterium tuberculosis H37Rv (e.g., MIC = 3.12 µg/mL for active derivatives) .
  • Cytotoxicity screening : Use VERO cells to assess selectivity indices (>10 indicates low host toxicity) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.